4-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol
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Overview
Description
- It belongs to the class of phenolic compounds and exhibits interesting pharmacological properties.
WAY-327524: is also known by its chemical name: 4-[3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but it likely involves optimization of the synthetic route for efficient production.
Chemical Reactions Analysis
Reactions: WAY-327524 may undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not explicitly documented.
Major Products: The major products resulting from these reactions remain undisclosed.
Scientific Research Applications
Chemistry: WAY-327524 could serve as a valuable intermediate in the synthesis of other compounds due to its unique structure.
Biology and Medicine: Research may explore its potential as a drug candidate, especially considering its phenolic and imidazo-pyrazine moieties.
Industry: WAY-327524 might find applications in the development of novel materials or as a starting point for designing bioactive molecules.
Mechanism of Action
- Unfortunately, detailed information about the exact mechanism of action for WAY-327524 is not readily accessible.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: WAY-327524’s unique structure, combining phenolic, imidazo-pyrazine, and benzodioxin moieties, sets it apart.
Similar Compounds: While specific similar compounds are not mentioned, exploring related structures could provide insights into its properties.
Properties
Molecular Formula |
C21H18N4O4 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H18N4O4/c1-27-17-10-13(2-4-15(17)26)20-21(25-7-6-22-12-19(25)24-20)23-14-3-5-16-18(11-14)29-9-8-28-16/h2-7,10-12,23,26H,8-9H2,1H3 |
InChI Key |
VTATXXICBYBQEB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC5=C(C=C4)OCCO5)O |
Origin of Product |
United States |
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